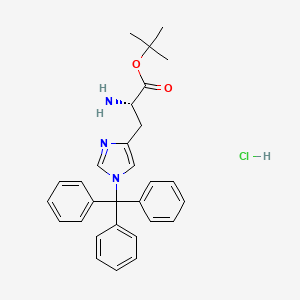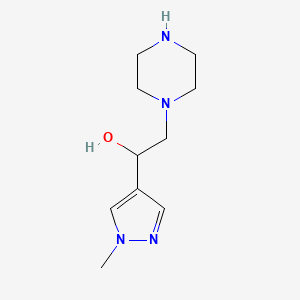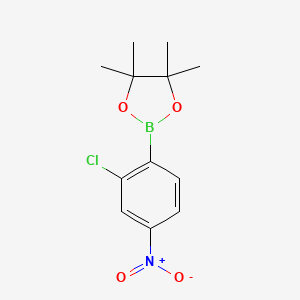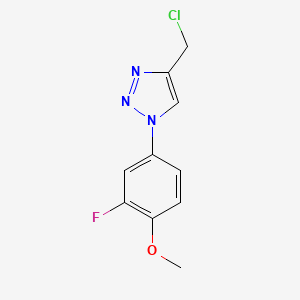![molecular formula C11H14N2O B1466484 2-(Benzo[d]oxazol-2-yl)butan-1-amine CAS No. 1466916-32-4](/img/structure/B1466484.png)
2-(Benzo[d]oxazol-2-yl)butan-1-amine
Vue d'ensemble
Description
“2-(Benzo[d]oxazol-2-yl)butan-1-amine” is a compound that belongs to the class of benzoxazoles . Benzoxazoles are important heterocyclic compounds that have a wide spectrum of biological activities . They are encountered in various natural products and are used in drug and agrochemical discovery programs .
Synthesis Analysis
The synthesis of this compound involves the use of 2-(benzo[d]oxazol-2-yl)aniline as a starting material . The synthesized compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by IR, 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
La partie benzoxazole de la 2-(Benzo[d]oxazol-2-yl)butan-1-amine est un intermédiaire clé dans la synthèse de divers composés hétérocycliques. Elle a été utilisée dans le développement de nouvelles voies synthétiques vers des imidazoles substitués, qui sont importants dans la création de matériaux fonctionnels pour l'électronique et la spintronique . La polyvalence de ce composé permet la formation de structures complexes comme les cycles imidazole à partir de groupes méthanimine plus simples.
Activité antimicrobienne
Les dérivés de benzoxazole, y compris la This compound, ont été étudiés pour leur potentiel en tant qu'agents antimicrobiens. Ils ont montré une activité contre une variété de bactéries Gram-positives et Gram-négatives, ainsi que contre des souches fongiques . Cela fait d'eux des candidats précieux pour le développement de nouveaux antibiotiques, en particulier face à la résistance croissante aux antibiotiques.
Propriétés anticancéreuses
La recherche a indiqué que les dérivés de benzoxazole peuvent présenter une activité anticancéreuse significative. Certaines études ont mis en évidence les effets cytotoxiques de ces composés contre diverses lignées de cellules cancéreuses, notamment les cellules cancéreuses de l'ovaire, du poumon, de la vessie et du col de l'utérus . La capacité à induire l'apoptose dans les cellules cancéreuses fait de la This compound une molécule prometteuse pour la recherche sur le cancer.
Évaluation pharmacologique
Les propriétés pharmacologiques des dérivés de benzoxazole sont un domaine de recherche active. Des études impliquant la modélisation moléculaire et l'évaluation pharmacologique ont été réalisées pour comprendre l'interaction de ces composés avec les cibles biologiques . Cette recherche aide à la conception de médicaments avec une efficacité accrue et des effets secondaires réduits.
Profilage de l'activité biologique
Le benzoxazole et ses dérivés sont connus pour un large éventail d'activités biologiques. Ils ont été utilisés comme intermédiaires dans la préparation de nouveaux matériaux biologiques en raison de leurs activités pharmacologiques, qui comprennent des effets anti-inflammatoires, antihistaminiques et antiparkinsoniens . Cette large gamme d'activités offre de nombreuses possibilités d'exploration scientifique.
Applications en science des matériaux
Les propriétés structurelles des dérivés de benzoxazole les rendent adaptés aux applications en science des matériaux. Ils peuvent être utilisés dans la synthèse de matériaux avec des propriétés électroniques spécifiques, qui sont essentielles au développement de dispositifs électroniques avancés .
Mécanisme D'action
Target of Action
Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . Therefore, it is plausible that 2-(Benzo[d]oxazol-2-yl)butan-1-amine may interact with similar targets.
Mode of Action
It is known that benzoxazole derivatives can interact with various biological receptors due to their structural similarity to the nucleic bases adenine and guanine . This allows them to easily interact with biological receptors, potentially leading to a variety of pharmacological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Benzo[d]oxazol-2-yl)butan-1-amine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized. In addition, it is stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. This compound is toxic and should be handled with care. In addition, it can be difficult to purify and its solubility in water is limited.
Orientations Futures
The potential applications of 2-(Benzo[d]oxazol-2-yl)butan-1-amine are far-reaching and there are a number of future directions for research. One area of research that is of particular interest is the development of new therapeutic agents based on the structure and mechanism of action of this compound. In addition, further research into the biochemical and physiological effects of this compound could lead to a better understanding of the role of enzymes in disease. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of synthesis.
Analyse Biochimique
Biochemical Properties
2-(Benzo[d]oxazol-2-yl)butan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These interactions are crucial as they can influence the compound’s biochemical properties and its potential therapeutic effects. The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting or activating their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect PC12 cells from β-amyloid-induced apoptosis by modulating the Akt/GSK-3β/NF-κB signaling pathway . This modulation leads to changes in gene expression and cellular metabolism, thereby enhancing cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular docking studies have shown that this compound has a good binding affinity towards PGHS protein, with a docking score of −9.4 kcal/mol . This binding interaction can inhibit the enzyme’s activity, thereby exerting anti-inflammatory effects. Additionally, it can influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation . This degradation can affect its efficacy and the observed cellular effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can cause toxic or adverse effects. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and the overall metabolic flux. For instance, it has been shown to interact with enzymes involved in the synthesis and degradation of prostaglandins . These interactions can affect metabolite levels and the compound’s overall metabolic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-8(7-12)11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHQUOQEGRJFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466401.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466403.png)







![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466413.png)

![{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466416.png)

![3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1466420.png)